(S)-Ethyl 2-amino-5,5-dimethylhexanoate
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Overview
Description
(S)-Ethyl 2-amino-5,5-dimethylhexanoate is a chiral compound with a unique structure that makes it valuable in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ethyl 2-amino-5,5-dimethylhexanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (S)-2-amino-5,5-dimethylhexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
(S)-2-amino-5,5-dimethylhexanoic acid+ethanolH2SO4(S)-Ethyl 2-amino-5,5-dimethylhexanoate+water
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency and selectivity of the reaction.
Chemical Reactions Analysis
Types of Reactions: (S)-Ethyl 2-amino-5,5-dimethylhexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
(S)-Ethyl 2-amino-5,5-dimethylhexanoate finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for studying enzyme kinetics.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-amino-5,5-dimethylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
- Methyl 2-amino-5,5-dimethylhexanoate
- tert-Butyl 2-amino-5,5-dimethylhexanoate
Comparison:
- Methyl 2-amino-5,5-dimethylhexanoate: Similar structure but with a methyl ester group instead of an ethyl ester group. It may exhibit different reactivity and solubility properties.
- tert-Butyl 2-amino-5,5-dimethylhexanoate: Contains a bulkier tert-butyl ester group, which can influence its steric interactions and reactivity.
Uniqueness: (S)-Ethyl 2-amino-5,5-dimethylhexanoate is unique due to its specific chiral configuration and the ethyl ester group, which can affect its biological activity and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H21NO2 |
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Molecular Weight |
187.28 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-5,5-dimethylhexanoate |
InChI |
InChI=1S/C10H21NO2/c1-5-13-9(12)8(11)6-7-10(2,3)4/h8H,5-7,11H2,1-4H3/t8-/m0/s1 |
InChI Key |
VEQMQWAIJIYCFK-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCC(C)(C)C)N |
Canonical SMILES |
CCOC(=O)C(CCC(C)(C)C)N |
Origin of Product |
United States |
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